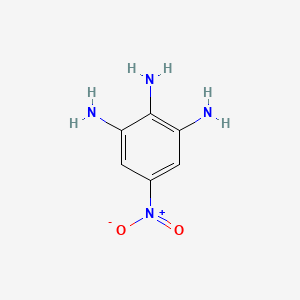

5-Nitro-1,2,3-benzenetriamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.156 |

IUPAC Name |

5-nitrobenzene-1,2,3-triamine |

InChI |

InChI=1S/C6H8N4O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,7-9H2 |

InChI Key |

OZSIKJOACCRFCP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1N)N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 Nitro 1,2,3 Benzenetriamine

Retrosynthetic Analysis of 5-Nitro-1,2,3-benzenetriamine Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and planning a forward synthesis.

Identification of Key Disconnections and Strategic Functional Group Interconversions

The primary disconnections for this compound involve the three amino groups and the nitro group attached to the benzene (B151609) ring. A logical retrosynthetic step is the conversion of the amino groups to nitro groups, a common strategy in aromatic chemistry. youtube.comlibretexts.org This leads to a precursor such as 1,2,3-trinitro-5-nitrobenzene, which is not a readily available starting material.

A more practical approach involves the sequential introduction and modification of functional groups. One key strategic disconnection is the reduction of a dinitro or trinitro aromatic precursor to form the triamine functionality. rsc.orgwikipedia.org The nitro group at the 5-position can be introduced either before or after the formation of the triamine system, depending on the directing effects of the substituents and the stability of the intermediates.

Functional group interconversions are central to the synthesis. For instance, a nitro group can be reduced to an amine, and an amine can be converted to a diazonium salt, which can then be replaced by a variety of other functional groups. youtube.comyoutube.com These transformations allow for the manipulation of the electronic properties of the benzene ring to direct subsequent reactions to the desired positions.

Exploration of Potential Precursors and Accessible Synthons

Based on the retrosynthetic analysis, several potential precursors for the synthesis of this compound can be identified. A plausible starting material is a substituted benzene derivative that can be selectively nitrated and subsequently reduced. For instance, a di- or tri-substituted benzene with appropriate activating and deactivating groups can be a viable synthon.

Commonly available starting materials for the synthesis of polysubstituted nitroaromatics include compounds like aniline (B41778), phenol, and their derivatives. libretexts.org For example, starting with a compound like 1,3-diaminobenzene, one could envision a sequence of nitration and reduction steps. However, controlling the regioselectivity of nitration in the presence of multiple activating amino groups can be challenging.

Another strategy could involve starting with a precursor that already contains the 1,2,3-substitution pattern. For example, pyrogallol (B1678534) (1,2,3-trihydroxybenzene) could be nitrated, and the hydroxyl groups subsequently converted to amino groups, although this would involve multiple challenging steps. A more direct precursor might be a dinitroaniline or a trinitrobenzene derivative. wikipedia.org For example, the reduction of 1,3,5-trinitrobenzene (B165232) is a known route to 1,3,5-triaminobenzene. wikipedia.org A similar strategy could be adapted for the synthesis of the 1,2,3-isomer.

Classical Approaches to the Synthesis of this compound

The synthesis of aromatic amines from nitroaromatic compounds is a well-established transformation in organic chemistry. rsc.orgyoutube.com Several methods are available, each with its own advantages and limitations.

Reduction Strategies for Nitroaromatic Precursors to Triamine Systems

The reduction of multiple nitro groups on an aromatic ring to form a triamine system requires powerful and selective reducing agents. rsc.orgdtic.milmdpi.comwku.edu The choice of the reduction method depends on the nature of the other functional groups present in the molecule and the desired selectivity.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. wku.edugoogle.com This method typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. wku.edunih.gov The reaction is often carried out under pressure and at elevated temperatures.

The efficiency and selectivity of catalytic hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. wku.edu For the reduction of polynitroaromatic compounds, careful control of the reaction conditions is necessary to avoid side reactions, such as the reduction of the aromatic ring or the formation of partially reduced intermediates like nitroso or hydroxylamino compounds. google.com The use of polymer-bound catalysts has also been explored to improve catalyst recovery and reusability. wku.edu

Table 1: Catalytic Hydrogenation Methods for Nitroaromatic Reduction

| Catalyst | Hydrogen Source | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol (B145695), RT to 50°C, 1-5 atm H₂ | A very common and effective catalyst. youtube.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid or Ethanol, RT, 1-3 atm H₂ | Also known as Adams' catalyst; highly active. |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol, elevated temperature and pressure | A cost-effective catalyst, but can sometimes lead to ring hydrogenation. google.com |

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when certain functional groups are sensitive to hydrogenation conditions.

Metal-Acid Systems: A classic method for the reduction of nitroaromatics is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. dtic.milresearchgate.netnm.gov This method, known as the Béchamp reduction when using iron, is robust and widely applicable. researchgate.net The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, with the acid providing the necessary protons. dtic.mil

Sulfide (B99878) Reagents: Sulfide reagents, such as sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaHS), or ammonium (B1175870) sulfide ((NH₄)₂S), can also be used to reduce nitro groups. rsc.orgsioc-journal.cn This method, known as the Zinin reduction, is particularly useful for the selective reduction of one nitro group in a polynitroaromatic compound. researchgate.netsioc-journal.cn The selectivity is achieved by controlling the stoichiometry of the sulfide reagent. The mechanism involves the transfer of electrons from the sulfide ion to the nitro group. sioc-journal.cn

Table 2: Chemical Reduction Methods for Nitroaromatic Reduction

| Reagent System | Typical Conditions | Notes |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water/Ethanol, reflux | A widely used, inexpensive, and effective method. dtic.milnm.gov |

| Tin (Sn) / Hydrochloric Acid (HCl) | Ethanol, reflux | Another effective metal-acid system. youtube.com |

| Sodium Sulfide (Na₂S) | Water/Ethanol, reflux | Can be used for selective reductions. rsc.orgsioc-journal.cn |

| Sodium Hydrosulfide (NaHS) | Water/Ethanol, reflux | Often provides better selectivity than sodium sulfide. sioc-journal.cn |

Stepwise Amination Routes for Halogenated or Other Substituted Benzenes

The synthesis of this compound can be approached through the stepwise functionalization of a substituted benzene ring. A common strategy involves the introduction of amino groups onto a nitro-substituted aromatic core. This can be achieved through various amination reactions, often requiring careful control of reaction conditions to achieve the desired polysubstituted product.

One potential pathway begins with a di-substituted nitrobenzene (B124822), such as a halogenated nitroaniline. The existing amino and nitro groups direct subsequent substitutions. The stepwise introduction of additional amino groups can be accomplished through nucleophilic aromatic substitution or through modern cross-coupling methodologies. For instance, a halogenated dinitroaniline could be a viable precursor, where one nitro group is selectively reduced to an amine, followed by the amination of the halogen position. The final step would then involve the reduction of the remaining nitro group.

Recent advancements have focused on direct C-H amination, which offers a more atom-economical approach. For example, a transition-metal-free, regioselective amination of nitrobenzenes has been developed for the synthesis of 4-nitro-N-arylamines. nih.gov This method utilizes a C(sp2)-H/N-H cross-coupling reaction and demonstrates high efficiency for various amines under mild conditions with excellent functional group tolerance. nih.gov While this specific method yields a secondary amine, the underlying principle of direct C-H amination could potentially be adapted for the synthesis of triamino compounds.

A classic approach to introducing amino groups is through the reduction of nitro groups. Therefore, a plausible, albeit multi-step, synthesis could involve the nitration of a diaminobenzene derivative or the partial reduction of a trinitrobenzene precursor. However, controlling the regioselectivity of nitration on an activated diaminobenzene ring can be challenging, often leading to a mixture of isomers.

Direct Nitration Strategies on Benzenetriamine Scaffolds (if applicable)

The direct nitration of 1,2,3-benzenetriamine to selectively produce this compound is generally not a preferred synthetic route. The high activation of the benzene ring by three amino groups makes the nitration reaction difficult to control. The amino groups are strong ortho- and para-directors, and their presence makes the aromatic ring highly susceptible to oxidation and polysubstitution, often leading to a complex mixture of products or decomposition of the starting material.

Attempting to directly nitrate (B79036) 1,2,3-benzenetriamine would likely result in nitration at multiple positions and potential oxidation of the amino groups, making it a non-selective and low-yielding process. A more controlled approach involves introducing the nitro group at an earlier stage of the synthesis when the aromatic ring is less activated. For example, starting with a less substituted and less activated precursor allows for more predictable regioselectivity during the nitration step. libretexts.org

Contemporary Advancements in this compound Synthesis

Modern synthetic chemistry has seen significant progress in developing more efficient, selective, and sustainable methods for the preparation of complex organic molecules, including nitro-substituted aminobenzenes.

Development of Chemo-, Regio-, and Stereoselective Synthetic Protocols

The development of synthetic protocols with high chemo-, regio-, and stereoselectivity is crucial for the efficient synthesis of specifically substituted compounds like this compound. While specific literature on the stereoselective synthesis of this achiral molecule is not applicable, chemo- and regioselectivity are paramount.

Recent research has highlighted various selective reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the regio- and stereoselective synthesis of complex heterocyclic compounds. rsc.org Although not directly applied to this compound, these methodologies showcase the potential of modern catalysis in controlling reaction outcomes.

In the context of amination, catalyst-free methods for the chemo-, regio-, and stereoselective amination of alk-3-ynones have been reported, leading to the synthesis of benzodiazepines and enaminones. rsc.org These reactions demonstrate high selectivity and atom economy. rsc.org The principles of controlling selectivity in these systems could inspire new approaches for the synthesis of polysubstituted anilines.

A recent study on the para-selective amination of nitrobenzene via C(sp2)-H/N-H oxidative cross-coupling highlights a significant advance in regioselective C-N bond formation. nih.gov This transition-metal-free method provides exclusive para-selectivity, showcasing the potential for developing highly regioselective amination reactions on nitroaromatic compounds. nih.gov

| Reaction Type | Selectivity | Key Features | Potential Relevance |

| NHC-catalyzed Mannich/lactamization | Regio- and stereoselective | Domino reaction, asymmetric synthesis | Demonstrates control in complex syntheses |

| Catalyst-free amination of alk-3-ynones | Chemo-, regio-, and stereoselective | Microwave-accelerated, high atom economy | Potential for selective amination strategies |

| C-H/N-H oxidative cross-coupling | Regioselective (para) | Transition-metal-free, mild conditions | Directing amination on nitroaromatic rings |

Utilization of Organometallic Catalysis and Cross-Coupling Reactions (if applicable)

While specific examples of organometallic catalysis for the direct synthesis of this compound are not readily found in the literature, the principles of cross-coupling reactions are highly relevant. Palladium, copper, and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds.

For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the synthesis of arylamines from aryl halides or triflates and amines. A hypothetical route to this compound could involve the sequential Buchwald-Hartwig amination of a dihalogenated nitrobenzene.

Recent developments in nickel-catalyzed four-component reactions to access polysubstituted 1,3-dienes demonstrate the power of organometallic catalysis in constructing complex molecules with high selectivity. nih.gov The ability to control the assembly of multiple components around a metal center could be harnessed for the synthesis of highly substituted aromatics.

Sustainable and Green Chemistry Methodologies for Production Efficiency

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design.

Performing reactions in environmentally benign solvents like water or under solvent-free conditions is a key aspect of green chemistry. A patent for the preparation of 5-nitrobenzimidazolone describes a process where the nitration is carried out in water, offering an alternative to the use of concentrated sulfuric acid. google.com While this is for a related but different compound, it illustrates the potential for using water as a medium for nitration reactions.

Another green chemistry approach involves performing reactions under solvent-free conditions. For example, the synthesis of N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (B80452) under solvent-free conditions, offering broad substrate scope and excellent yields. rsc.org

A "one-pot" synthesis of 5-nitro-6-methylbenzimidazolone has been developed where both the condensation and nitration steps are carried out in chlorobenzene (B131634), which can be recycled. google.com This method is described as having a short preparation period, high yield, and being environmentally friendly. google.com Such one-pot procedures minimize waste and improve process efficiency.

| Green Chemistry Approach | Example | Advantages |

| Aqueous Medium | Nitration of benzimidazolone in water google.com | Avoids corrosive acids, reduces waste |

| Solvent-Free | N-nitrosation using tert-butyl nitrite rsc.org | Reduced solvent waste, easy product isolation |

| One-Pot Synthesis | Synthesis of 5-nitro-6-methylbenzimidazolone in recyclable chlorobenzene google.com | High yield, reduced workup, environmentally friendly |

Waste Minimization and Atom Economy Considerations

No specific synthetic routes for this compound are documented, precluding any analysis of waste streams or calculation of atom economy.

Advanced Purification and Isolation Techniques for Research-Grade this compound

Recrystallization and Controlled Precipitation Methods:The solubility profile of this compound is not characterized in the literature, making it impossible to detail suitable solvents or conditions for recrystallization.

Concluding Remarks

While the field of nitroaromatic chemistry is broad, this compound appears to be an exceptionally obscure or purely theoretical compound with no significant presence in the current body of scientific research. Should peer-reviewed data on its synthesis and characterization become available in the future, a detailed article could be constructed.

Reaction Pathways and Mechanistic Investigations of 5 Nitro 1,2,3 Benzenetriamine

Reactivity of the Amine Functionalities in 5-Nitro-1,2,3-benzenetriamine

The three primary aromatic amine groups in this compound are the primary centers for a variety of chemical transformations. However, their reactivity is not uniform. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, thereby decreasing the basicity and nucleophilicity of the amine groups, particularly those at the C1 and C3 positions (ortho and para to the nitro group, respectively). The amine group at the C2 position (meta to the nitro group) is less affected by this deactivating effect.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on the nitrogen atoms of the amine groups allows them to act as nucleophiles. However, the nucleophilic character is substantially diminished by the deactivating nitro group. In reactions with electrophiles like alkyl halides, the amine at the C2 position is expected to be the most reactive site due to its meta-relationship with the nitro group, which results in a relatively higher electron density compared to the C1 and C3 amines.

Alkylation of primary aromatic amines can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction conditions, such as the nature of the alkylating agent, solvent, and temperature, would be critical in controlling the degree of alkylation and the selectivity between the different amine groups.

Acylation and Sulfonylation Reactions

Aromatic amines readily react with acylating agents (e.g., acyl chlorides, acid anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form amides and sulfonamides, respectively.

Acylation: The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, would yield N-acylated derivatives. Due to the differential reactivity of the amine groups, selective acylation might be achievable under controlled conditions, with the C2-amine reacting preferentially.

Sulfonylation: The reaction with sulfonyl chlorides, like benzenesulfonyl chloride, is a standard method for forming sulfonamides. This reaction, often part of the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. In the case of this compound, all three primary amine groups are expected to react with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. The resulting primary sulfonamides are acidic and would be soluble in the aqueous base.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and can be catalyzed by either acid or base. The formation mechanism involves a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine.

Given the three primary amine groups in this compound, reactions with carbonyl compounds could lead to the formation of mono-, di-, or tri-substituted Schiff bases, depending on the stoichiometry of the reactants. The stability of the resulting Schiff bases is enhanced when aromatic aldehydes are used due to conjugation. The reactivity of the different amine groups would again be influenced by the deactivating nitro group, with the C2-amine likely being the most reactive.

| Reactants | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aromatic Amine + Aromatic Aldehyde | Acid (e.g., Acetic Acid, HCl) | Ethanol (B145695), Methanol, Benzene (B151609) | Reflux / Heating | |

| m-Nitroaniline + Aldehyde | Base (e.g., NaOH) | Ethanol | Reflux for 4 hours | |

| Primary Amine + Carbonyl Compound | Acid or Base | Various | Heating |

Diazotization and Subsequent Transformations

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. This process is known as diazotization. The resulting aryl diazonium salts are highly valuable synthetic intermediates that can undergo a wide range of transformations where the diazonium group (-N₂⁺) is replaced by various other functional groups.

The three amine groups of this compound can potentially be diazotized. Selective diazotization of one amine group while the others remain free or are protected would be a significant synthetic challenge. Once formed, the diazonium salts can be converted into a variety of derivatives through reactions such as:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by Iodide: Reaction with potassium iodide (KI) to introduce iodine (-I).

Replacement by Hydroxyl: Heating in the presence of water to introduce a hydroxyl group (-OH).

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (or other strong acid), 0-5 °C | -N₂⁺Cl⁻ | |

| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN | |

| Schiemann | HBF₄, heat | -F | |

| Iodination | KI | -I | |

| Hydrolysis | H₂O, heat | -OH |

Coordination Chemistry as a Polydentate Ligand

Molecules containing multiple donor atoms, such as the nitrogen atoms in this compound, can act as ligands, binding to metal centers to form coordination complexes. The arrangement of the three amine groups suggests potential for this molecule to act as a tridentate ligand. However, the coordinating ability of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system.

The presence of the electron-withdrawing nitro group further impacts the coordination properties. Studies on the related isomer, 1,2,4-triamino-5-nitrobenzene, have shown that the nitro group "deactivates" the amine functions in the ortho and para positions, making them poor coordinators. Conversely, the amine group in the meta position is not conjugated with the nitro group, and its lone pair remains more available for coordination to a metal center.

Applying this principle to this compound, the C2-amine (meta to the nitro group) would be the primary coordination site. The C1 and C3 amines (ortho and para to the nitro group) would be significantly less likely to coordinate due to the strong electron-withdrawing effect. Therefore, this compound would most likely behave as a monodentate ligand, coordinating through the C2-amine nitrogen, rather than as a chelating or bridging polydentate ligand.

Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction.

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing a reliable route to aromatic amines. This transformation is particularly significant as it converts a strongly deactivating, meta-directing group (NO₂) into a strongly activating, ortho-, para-directing group (NH₂).

Common methods for the reduction of the nitro group to a primary amine include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas.

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and effective method. Common combinations include iron (Fe) in hydrochloric acid (HCl), tin (Sn) in HCl, or zinc (Zn) in HCl.

The reduction of this compound would yield 1,2,3,5-benzenetetraamine, a highly functionalized molecule that could serve as a precursor for various heterocyclic compounds and polymers.

Besides complete reduction to an amine, the nitro group can be converted to other oxidation states under specific conditions, yielding intermediates such as nitroso compounds or hydroxylamines. For instance, reduction with zinc metal in aqueous ammonium chloride can lead to the formation of aryl hydroxylamines.

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Amine (-NH₂) | |

| Metal in Acid | Fe/HCl, Sn/HCl, or Zn/HCl | Amine (-NH₂) | |

| Hydroxylamine Formation | Zn, NH₄Cl (aq) | Hydroxylamine (-NHOH) | |

| Hydrazine (B178648) Formation | Excess Zn metal | N,N'-diarylhydrazine |

Selective Reduction of the Nitro Group (if applicable without affecting amines)

The selective reduction of the nitro group in the presence of other reducible functionalities, such as in this compound, is a crucial transformation in synthetic organic chemistry. The amino groups in the molecule are sensitive to oxidation, while the nitro group requires reductive conditions. Therefore, chemoselectivity is of paramount importance.

A variety of reagents and catalytic systems have been developed for the selective reduction of nitroarenes. d-nb.infojsynthchem.com These methods aim to minimize side reactions and preserve other functional groups. For the specific case of this compound, the challenge lies in reducing the nitro group without affecting the three amino groups.

Commonly employed methods for selective nitro group reduction include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. While highly efficient, catalytic hydrogenation can sometimes lead to over-reduction or side reactions depending on the substrate and reaction conditions. kchem.org

Metal-Based Reductions: Reagents such as iron in acidic media, tin(II) chloride (SnCl2), or sodium hydrosulfite are frequently used for the selective reduction of nitro groups. kchem.org The combination of NaBH4 with transition metal salts like FeCl2 has also been shown to be effective for the selective reduction of nitroarenes in the presence of other functional groups like esters. d-nb.info

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst. It is often a milder alternative to catalytic hydrogenation with molecular hydrogen.

For this compound, a mild reducing agent would be preferable to avoid any undesired reactions involving the amine functionalities. The use of reagents like SnCl2 in an appropriate solvent or a carefully controlled catalytic hydrogenation could potentially achieve the desired selective reduction to yield benzene-1,2,3,5-tetraamine.

Table 1: Potential Reagents for Selective Nitro Group Reduction

| Reagent/System | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H2) | High efficiency, clean reaction | Potential for over-reduction, requires careful control of conditions |

| Metal/Acid (e.g., Fe/HCl, SnCl2/HCl) | Cost-effective, widely used | Harsh acidic conditions may not be suitable for all substrates |

| Sodium Borohydride/Transition Metal Salt (e.g., NaBH4/FeCl2) | Mild conditions, high chemoselectivity demonstrated for other substrates d-nb.info | Optimization of reaction conditions may be required |

| Transfer Hydrogenation (e.g., Hydrazine/Catalyst) | Milder than direct hydrogenation | Reagent handling and catalyst selection are crucial |

Exploitation of the Nitro Group for Further C-C or C-Heteroatom Bond Formation

The nitro group in nitroarenes is not only a precursor to amino groups but can also be utilized in various chemical transformations to form new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds. nih.govrsc.org These reactions often involve the nitro group acting as a leaving group or as an activating group for the aromatic ring.

C-C Bond Formation:

Recent advances in catalysis have enabled the use of nitroarenes in cross-coupling reactions, where the nitro group is replaced by a carbon-based nucleophile. For instance, palladium-catalyzed cross-coupling reactions of nitroarenes with organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling) have been reported, although they are less common than couplings with aryl halides. organic-chemistry.org The strong electron-withdrawing nature of the nitro group facilitates the oxidative addition step in the catalytic cycle.

C-Heteroatom Bond Formation:

The nitro group can be displaced by various heteroatom nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is further activated by other electron-withdrawing groups. rsc.org This allows for the introduction of functionalities such as ethers (C-O), thioethers (C-S), and amines (C-N).

Furthermore, transition-metal-catalyzed methods have been developed for the formation of C-N and C-Si bonds from nitroarenes. For example, reductive coupling reactions of nitroarenes with alcohols can lead to the formation of C=N bonds, providing access to imines and N-heterocycles. acs.orgnih.govresearchgate.net Similarly, palladium-catalyzed denitrative cross-coupling of nitroarenes with disilanes has been shown to form C-Si bonds. rsc.org

For this compound, the presence of the three amino groups would significantly influence the feasibility and outcome of these reactions. The amino groups are strong electron-donating groups, which would disfavor nucleophilic aromatic substitution where the nitro group is the leaving group. However, under specific catalytic conditions, transformations involving the nitro group might be achievable.

Aromatic Ring Reactivity and Substitution Patterns of this compound

Influence of Triamine and Nitro Substituents on Electrophilic Aromatic Substitution

The reactivity of an aromatic ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents attached to it. In this compound, the substituents are three amino groups (-NH2) and one nitro group (-NO2).

Amino Groups (-NH2): The amino group is a powerful activating group and an ortho-, para-director. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate formed during electrophilic attack.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. fiveable.me It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate.

In this compound, the three adjacent amino groups will strongly activate the aromatic ring towards EAS. The directing effects of these groups will be additive. The available positions for substitution are C4 and C6. The amino groups at C1 and C3 will direct an incoming electrophile to their ortho and para positions. The amino group at C2 will direct to its ortho and para positions. The nitro group at C5 will direct to its meta positions, which are C1 and C3 (already substituted).

Considering the combined directing effects, the positions para to the C1 and C3 amino groups (C4 and C6 respectively) and ortho to the C2 amino group (C4 and C6) are the most activated. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions. However, the vicinal arrangement of the three amino groups may introduce significant steric hindrance, which could influence the regioselectivity of the reaction.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH2 | C1 | Activating | Ortho, Para |

| -NH2 | C2 | Activating | Ortho, Para |

| -NH2 | C3 | Activating | Ortho, Para |

| -NO2 | C5 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Pathways (if applicable)

Nucleophilic aromatic substitution (SNAr) typically occurs on electron-deficient aromatic rings containing a good leaving group. libretexts.orgyoutube.com The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is usually required to stabilize the intermediate Meisenheimer complex. youtube.com

In this compound, the nitro group is a strong electron-withdrawing group. However, the molecule does not possess a conventional leaving group like a halide. While the nitro group itself can sometimes act as a leaving group in SNAr reactions, this is generally less favorable than halide displacement. rsc.org

The presence of the three strongly electron-donating amino groups would further disfavor a standard SNAr mechanism by increasing the electron density of the ring, making it less susceptible to nucleophilic attack.

Therefore, conventional nucleophilic aromatic substitution pathways are not expected to be a major reaction mode for this compound under typical conditions.

Regioselectivity in Further Functionalization

The regioselectivity of further functionalization of this compound will be predominantly dictated by the powerful activating and ortho-, para-directing effects of the three amino groups. As discussed in section 3.3.1, electrophilic attack is most likely to occur at the C4 and C6 positions.

The relative ratio of substitution at C4 versus C6 would be influenced by steric factors. The C4 position is flanked by the C3-amino group and the C5-nitro group, while the C6 position is adjacent to the C1-amino group. The steric hindrance around these two positions would need to be considered for a specific electrophile.

It is also important to consider that under strongly acidic conditions, the amino groups will be protonated to form ammonium ions (-NH3+). The ammonium group is a deactivating, meta-director. If all three amino groups are protonated, the directing effect of the nitro group would become more significant, potentially leading to different regiochemical outcomes. However, the strong activation provided by the free amino groups in less acidic media is expected to be the dominant factor.

Cyclization and Heterocyclic Ring Formation Involving this compound

Aromatic compounds bearing vicinal diamine functionalities, such as o-phenylenediamines, are valuable precursors for the synthesis of a wide variety of fused heterocyclic systems. tandfonline.comrsc.orgnih.gov this compound, possessing two sets of vicinal diamines (at C1-C2 and C2-C3), is a prime candidate for such cyclization reactions.

The reaction of o-phenylenediamines with various one-carbon or two-carbon electrophiles can lead to the formation of five- or six-membered heterocyclic rings fused to the benzene ring.

Formation of Benzimidazoles:

The most common reaction of o-phenylenediamines is their condensation with carboxylic acids or their derivatives (such as aldehydes, esters, or nitriles) to form benzimidazoles. nih.govsemanticscholar.org For this compound, reaction with an aldehyde (RCHO) in the presence of an acid catalyst or an oxidizing agent would be expected to yield a nitro-amino-substituted benzimidazole. The cyclization could occur across the C1-C2 or C2-C3 diamine units.

For example, condensation with an aldehyde could lead to the formation of a 4-amino-6-nitro-1H-benzimidazole or a 7-amino-5-nitro-1H-benzimidazole derivative. The regioselectivity of this cyclization would depend on the relative reactivity of the two o-phenylenediamine (B120857) moieties within the molecule.

Formation of Quinoxalines:

Reaction of o-phenylenediamines with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines. In the case of this compound, treatment with an α-dicarbonyl compound could yield a substituted amino-nitroquinoxaline.

Other Heterocyclic Systems:

The versatile reactivity of the vicinal diamine units, in combination with the third amino group and the nitro group, opens up possibilities for the synthesis of more complex and novel heterocyclic frameworks through intramolecular cyclizations or reactions with other bifunctional reagents. acs.orguni-rostock.deresearchgate.net For instance, after selective reduction of the nitro group to an amine, the resulting tetra-amine could undergo further cyclization reactions to form polycyclic aromatic systems.

Table 3: Potential Heterocyclic Products from this compound

| Reactant | Heterocyclic Product |

|---|---|

| Aldehyde (RCHO) | Substituted Benzimidazole |

| α-Dicarbonyl Compound (RCOCOR') | Substituted Quinoxaline (B1680401) |

| Phosgene (B1210022) or equivalent | Substituted Benzimidazolone |

| Carbon Disulfide | Substituted Benzimidazole-2-thione |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzotriazines, Triazoles, Pyridines)

The arrangement of three adjacent amino groups in this compound provides a unique platform for the construction of fused heterocyclic systems.

Benzotriazines: The synthesis of benzotriazines from ortho-diamino precursors is a well-established strategy. In the case of this compound, the 1,2,3-triamino functionality can be utilized to form a 1,2,3-benzotriazine (B1250035) ring. This typically involves diazotization of one of the amino groups, followed by intramolecular cyclization. The presence of the nitro group is expected to influence the regioselectivity of the diazotization and the subsequent cyclization. For instance, diazotization of the 2-amino group, followed by cyclization with the 1- or 3-amino group, would lead to the formation of a 6-nitro-1,2,3-benzotriazine derivative. The reaction conditions, such as the choice of diazotizing agent and the acidity of the medium, would be critical in controlling the outcome of the reaction. While specific examples utilizing this compound are not extensively documented, the general principles of benzotriazine synthesis from aromatic triamines provide a foundational understanding of the potential reaction pathways nih.govorganic-chemistry.org.

Triazoles: The formation of triazole rings often involves the reaction of a compound containing a nitrogen-nitrogen-nitrogen (N-N-N) linkage with a suitable cyclizing agent. For this compound, the vicinal diamino groups can be converted into an azide (B81097) functionality, which can then undergo intramolecular cyclization to form a benzotriazole. Alternatively, the triamino compound can react with reagents that provide the necessary atoms to complete the triazole ring. The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition of azides and alkynes nih.govorganic-chemistry.orgfrontiersin.orgnih.govaminer.org. In the context of this compound, one of the amino groups could be converted to an azide, which could then react with a suitable partner to form a triazole ring fused to the benzene ring or as a substituent.

Pyridines: The synthesis of pyridines can be achieved through various condensation reactions. While the direct synthesis of a pyridine (B92270) ring fused to the benzene core of this compound is less common, the amino groups can serve as handles for the construction of pyridine-containing systems. For instance, the amino groups can be functionalized and then subjected to cyclization reactions to form pyridine rings baranlab.orgresearchgate.netresearchgate.netchempanda.com. The electron-deficient nature of the nitro-substituted ring may also allow for cycloaddition reactions that could lead to pyridine derivatives, although such pathways are more speculative without direct experimental evidence nih.govnih.gov.

Intramolecular Cyclocondensation Reactions

The proximate arrangement of the three amino groups in this compound is highly conducive to intramolecular cyclocondensation reactions. These reactions are driven by the formation of stable five- or six-membered heterocyclic rings.

The reaction of this compound with various electrophilic reagents can lead to the formation of a range of fused heterocycles. For example, reaction with 1,2-dicarbonyl compounds could lead to the formation of quinoxaline derivatives. Similarly, reaction with phosgene or its equivalents could yield benzimidazolone systems. The specific outcome of these reactions would be highly dependent on the nature of the electrophile and the reaction conditions employed.

Kinetic and Thermodynamic Considerations in this compound Reactions

Understanding the kinetic and thermodynamic aspects of reactions involving this compound is crucial for optimizing reaction conditions and predicting reaction outcomes.

Reaction Rate Studies and Optimization of Reaction Conditions

The rate of reactions involving this compound will be influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. The nitro group, being strongly electron-withdrawing, is expected to decrease the nucleophilicity of the amino groups, which could affect the rates of reactions with electrophiles.

Systematic kinetic studies, such as monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis or NMR spectroscopy, would provide valuable data on reaction rates. This information can be used to determine the rate law and the activation parameters of the reaction.

Optimization of reaction conditions would involve systematically varying parameters such as temperature, catalyst loading, and solvent polarity to achieve the desired product in high yield and selectivity. For instance, in the synthesis of heterocyclic compounds, the choice of solvent can significantly influence the reaction rate and the position of equilibrium in reversible reactions nih.govsemanticscholar.org.

Table 1: Hypothetical Data for Optimization of Benzotriazine Synthesis

| Entry | Diazotizing Agent | Temperature (°C) | Solvent | Yield (%) |

| 1 | NaNO₂/HCl | 0-5 | Water | 65 |

| 2 | NaNO₂/H₂SO₄ | 0-5 | Water | 72 |

| 3 | Isoamyl nitrite | 25 | Ethanol | 58 |

| 4 | NaNO₂/HCl | 25 | Water | 45 |

This table presents hypothetical data to illustrate how reaction conditions could be optimized. Actual experimental data for this compound is not available in the provided search results.

Energy Barriers and Reaction Pathway Analysis

Computational chemistry can provide significant insights into the energy barriers and reaction pathways of reactions involving this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products.

By mapping the potential energy surface, it is possible to identify the most favorable reaction pathway and to understand the factors that control the regioselectivity and stereoselectivity of a reaction. For example, in the synthesis of benzotriazines, computational studies could help to predict which amino group is most likely to be diazotized and which subsequent cyclization pathway has the lowest activation energy.

The calculated energy barriers can be correlated with experimentally determined reaction rates, providing a deeper understanding of the reaction mechanism. Such analyses can also guide the design of new catalysts or reaction conditions to overcome high energy barriers and improve reaction efficiency researchgate.net.

Table 2: Hypothetical Calculated Energy Barriers for Benzotriazine Formation

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Diazotization of 2-NH₂ | TS1 | 15.2 |

| Cyclization to form 6-nitro-1H-benzo[d] nih.govnih.govresearchgate.nettriazole | TS2 | 12.5 |

| Diazotization of 1-NH₂ | TS3 | 18.7 |

This table presents hypothetical computational data to illustrate the type of information that can be obtained from reaction pathway analysis. Actual data for this compound is not available in the provided search results.

Theoretical and Computational Studies of 5 Nitro 1,2,3 Benzenetriamine

Electronic Structure and Bonding Analysis

No specific studies detailing the application of Molecular Orbital Theory or Frontier Molecular Orbital (FMO) analysis to 5-Nitro-1,2,3-benzenetriamine were found. Such an analysis would typically involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity.

There is a lack of published research employing Density Functional Theory (DFT) to investigate the ground state properties of this compound. DFT calculations are a powerful tool for determining optimized molecular geometry, bond lengths, bond angles, and other electronic properties with high accuracy.

Specific information on the charge distribution and electrostatic potential mapping for this compound is not available. This type of study is crucial for understanding intermolecular interactions and identifying electrophilic and nucleophilic sites within the molecule. An electrostatic potential map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis of this compound could be identified. A conformational analysis would involve exploring the potential energy surface of the molecule to identify its most stable three-dimensional structures (conformers) and the energy barriers between them. This analysis would also shed light on intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's shape and properties.

Prediction of Reactivity and Selectivity

Computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of molecules by exploring their potential energy surfaces.

The study of reaction mechanisms through computational methods involves mapping the energetic landscape that connects reactants to products. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can identify and calculate the energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key indicator of reaction feasibility. researchgate.netrsc.org

Regioselectivity (which site on a molecule reacts) and chemoselectivity (which functional group reacts) are critical aspects of chemical synthesis that can be effectively predicted using computational models. rsc.orgrsc.org These predictions are typically made by comparing the activation energies of competing reaction pathways. The pathway with the lowest activation barrier is kinetically favored and will yield the major product. rsc.org

This compound possesses multiple reactive sites: three distinct amino groups, a nitro group, and the aromatic ring itself.

Electrophilic Aromatic Substitution : The positions for electrophilic attack on the benzene (B151609) ring are influenced by the directing effects of the amine and nitro substituents. Amino groups are strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. libretexts.orglibretexts.org Computational methods, such as calculating the energies of the intermediate sigma complexes (Wheland intermediates) for attack at each possible position, can quantify these effects and predict the most favorable site for substitution. nih.govnih.gov The position with the most stable intermediate will correspond to the major regioisomer.

Reactions at Amino Groups : The three amino groups may exhibit different nucleophilicities due to their positions relative to the electron-withdrawing nitro group. Computational analysis can determine the relative reactivity of each amine by modeling reactions like alkylation or acylation and comparing the activation barriers for attack at each nitrogen atom. researchgate.netimist.ma

Computational Spectroscopy for Structural Elucidation (Predictions, not experimental data)

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules. These predictions are instrumental in interpreting experimental spectra and confirming molecular structures.

Vibrational (infrared) frequencies can be reliably predicted using DFT calculations, often with the B3LYP functional. researchgate.netnih.govslideshare.net The process involves first optimizing the molecule's geometry to find its lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, characteristic vibrational modes for its functional groups can be predicted.

Table 1: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Asymmetric NO₂ Stretch | 1530 - 1570 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| C-N Stretch (Amine) | 1250 - 1340 | Medium |

Theoretical NMR chemical shifts are a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. imist.magaussian.comresearchgate.netresearchgate.netmdpi.com These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The three electron-donating amino groups will shield the aromatic ring, shifting the signals to a lower ppm, while the strongly electron-withdrawing nitro group will cause significant deshielding, particularly at the ortho and para positions. libretexts.org GIAO calculations can precisely quantify these effects to predict the full ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Aromatic H | 6.0 - 7.5 | Region influenced by competing shielding (NH₂) and deshielding (NO₂) effects. |

| Amine H | 3.5 - 5.5 | Broad signals typical for primary amines. |

| C-NH₂ (C1, C2, C3) | 130 - 150 | Shielded by direct attachment to nitrogen. |

| C-H (C4, C6) | 100 - 115 | Shielded by ortho/para amino groups. |

| C-NO₂ (C5) | 145 - 155 | Deshielded by the electron-withdrawing nitro group. |

The simulation of ultraviolet-visible (UV-Vis) spectra is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qamdpi.comanu.edu.au This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. physchemres.org

The UV-Vis spectrum of this compound is expected to be complex, featuring π→π* transitions associated with the benzene ring and potential intramolecular charge-transfer (ICT) transitions. researchgate.netchemrxiv.org An ICT transition would involve the transfer of electron density from the electron-donating amino groups (the "push") to the electron-withdrawing nitro group (the "pull") upon photoexcitation. TD-DFT calculations can predict the wavelengths of these transitions and help assign the observed spectral bands.

Table 3: Predicted Electronic Transitions (UV-Vis) for this compound

| Predicted λ_max (nm) | Transition Type | Description |

|---|---|---|

| 350 - 450 | n→π* / Charge Transfer | Low energy transition involving lone pair electrons from NH₂ and O (in NO₂) and charge transfer from the amino groups to the nitro group. |

| 250 - 300 | π→π* | Electronic transition within the substituted aromatic π-system. |

Compound Index

Advanced Applications and Derivatization Strategies in Chemical Synthesis

5-Nitro-1,2,3-benzenetriamine as a Building Block for Advanced Materials

The reactivity of the three adjacent amino groups, modulated by the electronic effects of the nitro substituent, allows for a range of derivatization strategies. This makes the compound a valuable precursor for materials with tailored structural, electronic, and optical properties.

The trifunctional nature of this compound is particularly advantageous for creating highly cross-linked and stable polymeric and network structures. The presence of multiple reaction sites facilitates the formation of two-dimensional (2D) and three-dimensional (3D) architectures.

Aromatic triamines are key monomers in polycondensation reactions, a process where monomers join together with the loss of a small molecule, such as water. The three amine groups on this compound can react with various co-monomers, such as polycarboxylic acids, acid chlorides, or aldehydes, to form highly cross-linked polymeric networks. smolecule.com These reactions lead to the formation of robust materials, often with high thermal stability and chemical resistance. The resulting polymers can find use as composites in specialized applications. smolecule.com For instance, the general reaction of an aromatic triamine with aldehydes can lead to the formation of Schiff bases, which can then be polymerized. smolecule.com The nitro group's strong electron-withdrawing nature would influence the reactivity of the amine groups and impart specific electronic characteristics to the final polymer.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.commdpi.com Similarly, Metal-Organic Frameworks (MOFs) are materials formed by the coordination of metal ions with organic ligands. mdpi.comnih.gov Aromatic amines are frequently used as the amine-containing linkers in the synthesis of imine-based COFs through condensation reactions with aldehyde linkers. tcichemicals.comtcichemicals.com

The C3 symmetry of a triamine linker like 1,3,5-triaminobenzene is often exploited to create hexagonal porous structures. While direct synthesis using this compound is not widely documented, its structural similarity to common triamine linkers suggests its potential as a monomer for novel COFs and MOFs. The introduction of a nitro group onto the linker backbone would significantly alter the electronic environment within the framework's pores. This functionalization could enhance the material's affinity for specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions, or create catalytically active sites. mdpi.com

Table 1: Common Linkages in COF Synthesis

| Linkage Type | Monomers | Stability | Key Features |

|---|---|---|---|

| Imine | Amine + Aldehyde | Moderate chemical stability tcichemicals.com | Most widely reported type of COF linkage tcichemicals.com |

| β-Ketoenamine | Amine + Triformylphloroglucinol | High stability in acidic/basic conditions mdpi.comnih.gov | Irreversible formation reaction mdpi.com |

| Hydrazone | Hydrazide + Aldehyde | Thermally stable mdpi.com | Offers structural flexibility tcichemicals.com |

Phenylenediamine derivatives have historically served as important precursors in the synthesis of dyes and pigments. academie-sciences.fr The amine functional groups in this compound can be chemically transformed to produce chromophoric (color-bearing) systems. A primary method involves diazotization, where a primary aromatic amine is converted into a diazonium salt, which is then reacted with a coupling component to form an azo dye.

The nitro group (-NO2) plays a crucial role as a powerful auxochrome and electron-withdrawing group. Its presence on the aromatic ring can significantly impact the color of the resulting dye by extending the conjugated system and shifting the absorption maximum (λmax) of the molecule. ajol.info This shift in λmax, known as a hypsochromic (to shorter wavelength) or bathochromic (to longer wavelength) shift, determines the observed color. For example, the presence of a nitro group often leads to a hypsochromic shift, moving the color towards yellow or orange. ajol.info This principle is utilized to fine-tune the color properties of various dyes.

The structure of this compound, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups on a π-conjugated benzene (B151609) ring, creates an intramolecular charge-transfer (ICT) characteristic. This "push-pull" electronic structure is a key design feature for many organic optoelectronic materials. Such materials are integral to devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct applications of this compound in this field are not extensively reported, its derivatives could be synthesized to harness these properties. For instance, incorporating this moiety into larger conjugated polymers or dendrimers could lead to materials with tunable fluorescence and charge-transport properties. mdpi.com

Carbon dots (CDs) are quasi-spherical, zero-dimensional carbon-based nanomaterials that have garnered significant attention for their unique optical properties, good biocompatibility, and low toxicity. nih.govdigitellinc.com They are often synthesized via hydrothermal or solvothermal treatment of carbon-rich precursors. nih.gov

This compound is an excellent candidate as a precursor for synthesizing heteroatom-doped carbon dots. Its high content of both nitrogen (from the amine and nitro groups) and oxygen (from the nitro group) allows for the straightforward, one-step synthesis of N,O-codoped CDs. Heteroatom doping is a critical strategy for tuning the photoluminescence properties of carbon dots, including their quantum yield and emission wavelength. digitellinc.com The nitrogen and oxygen functional groups on the surface of the resulting CDs can also serve as selective recognition sites for sensing applications, such as the detection of nitroaromatic compounds or metal ions. nih.govdigitellinc.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₈N₄O₂ |

| Benzene-1,2,3-triamine | C₆H₉N₃ |

| 1,3,5-Triaminobenzene | C₆H₉N₃ |

| 1,3,5-triformylphloroglucinol | C₉H₆O₆ |

| 2,5-diethoxyterephthalohydrazide | C₁₂H₁₆N₄O₄ |

| 1,3,5-triformylbenzene | C₉H₆O₃ |

| 3-nitroaniline | C₆H₆N₂O₂ |

Synthesis of Polymeric Systems and Network Structures

Derivatization for Novel Nitrogen-Rich Compounds

No specific research has been found detailing the derivatization of this compound for the creation of novel nitrogen-rich compounds.

Precursors to Energetic Materials (focus on chemical transformation)

There is no available literature describing the chemical transformations of this compound to produce energetic materials. Research in this area tends to focus on more symmetrical and stable isomers like 1,3,5-triaminobenzene. chemistryviews.orgnih.gov

Synthesis of Complex Architectures with Tunable Properties

No studies have been identified that utilize this compound as a building block for synthesizing complex architectures with tunable properties.

Role in the Design and Synthesis of Catalysts and Ligands

There is no information available on the use of this compound in the design or synthesis of catalysts or ligands. The parent compound, Benzene-1,2,3-triamine, has been noted for its potential in ligand design due to its multiple amine groups, but this has been subject to limited exploration. smolecule.com

Fabrication of Chiral Ligands from Triamine Scaffolds (if applicable)

No research could be located on the fabrication of chiral ligands from a this compound scaffold.

Precursors for Organocatalytic Systems

The use of this compound as a precursor for organocatalytic systems is not documented in the scientific literature.

Emerging Research Fronts for this compound Derivatives

No emerging research fronts or recent studies on the derivatives of this compound have been identified.

Exploitation in Supramolecular Chemistry and Self-Assembly

The inherent functionalities of this compound, namely the three amino groups and one nitro group, provide a rich scaffold for establishing intermolecular interactions, which are the cornerstone of supramolecular chemistry. The amino groups can act as hydrogen-bond donors, while the nitro group can serve as a hydrogen-bond acceptor. This combination could theoretically lead to the formation of well-defined, self-assembled structures such as tapes, sheets, or three-dimensional networks.

In related systems, such as benzene-1,3,5-tricarboxamides, the strategic placement of functional groups facilitates the formation of robust one-dimensional supramolecular polymers through threefold hydrogen bonding. These assemblies have found applications in nanotechnology and biomedical fields. However, analogous studies specifically employing this compound to create such ordered supramolecular structures are not documented in the available scientific literature. The interplay between the vicinal triamine arrangement and the deactivating nitro group may present synthetic challenges or lead to unpredictable assembly behaviors that have yet to be systematically investigated.

Table 1: Potential Intermolecular Interactions of this compound

| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |

| Amino (N-H) and Nitro (O=N) | Hydrogen Bonding | Linear chains, sheets |

| Amino (N-H) and Amino (N) | Hydrogen Bonding | Dimers, tapes |

| Benzene Ring (π-system) | π-π Stacking | Columnar structures |

This table is a theoretical representation of possible interactions and is not based on published experimental data for this compound.

Advanced Synthetic Methodologies for Architecturally Diverse Derivatives

The derivatization of this compound could pave the way for novel functional materials and complex organic molecules. The amino groups offer reactive sites for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These modifications could be used to introduce a wide range of functionalities, thereby tuning the electronic, optical, and self-assembly properties of the resulting derivatives.

For instance, acylation of the amino groups could lead to the formation of amides, which are known to participate in strong and directional hydrogen bonding. Selective functionalization of the different amino groups could also lead to architecturally diverse and unsymmetrical molecules, which are of great interest in materials science and medicinal chemistry.

Advanced synthetic methodologies that could potentially be applied to this compound include:

Selective Protection-Deprotection Strategies: To functionalize the amino groups in a controlled manner.

Cross-Coupling Reactions: To introduce new carbon-carbon or carbon-heteroatom bonds.

Condensation with Carbonyl Compounds: To form Schiff bases and subsequently heterocyclic structures.

Despite these possibilities, the scientific literature lacks specific examples of the synthesis of architecturally diverse derivatives starting from this compound. Research on related nitroanilines and other benzenetriamines is available, but a direct transfer of these methodologies and a detailed exploration of the derivative chemistry of this compound have not been reported.

Future Research Directions and Unexplored Avenues for 5 Nitro 1,2,3 Benzenetriamine

Development of Highly Efficient and Selective Catalytic Transformations

A primary challenge and opportunity in the chemistry of 5-Nitro-1,2,3-benzenetriamine lies in the selective transformation of its functional groups. The presence of three amino groups and one nitro group on the same aromatic ring offers a multitude of possibilities for controlled chemical modifications.

Future research will likely focus on the development of novel catalytic systems that can achieve high efficiency and selectivity. A key area of investigation will be the selective reduction of the nitro group . In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For this compound, the development of catalysts that can selectively reduce the nitro group to an amino group, yielding 1,2,3,5-benzenetetraamine, without affecting the existing amino groups, would be a significant advancement. This could involve the use of chemoselective catalysts, such as specifically designed palladium-based systems or novel bimetallic nanoparticles, which have shown promise in the selective hydrogenation of nitroaromatic compounds. jsynthchem.comorganic-chemistry.org The selective reduction is influenced by the position of substituents; for instance, in dinitro and trinitro-phenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.comechemi.com

Furthermore, the amino groups themselves are ripe for a variety of catalytic cross-coupling reactions to form C-N, C-C, and C-heteroatom bonds. The development of catalysts that can differentiate between the amino groups at the 1, 2, and 3 positions would enable the synthesis of a diverse range of complex molecules. This could be achieved through the use of sterically demanding catalysts or through directing group strategies.

Exploration of Novel Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov Future synthetic strategies for this compound and its derivatives will undoubtedly be guided by these principles.

One promising avenue is the exploration of biocatalytic methods . Enzymes, such as nitroreductases, have demonstrated the ability to selectively reduce nitro groups under mild, aqueous conditions. nih.gov The use of engineered enzymes could provide a highly selective and environmentally friendly route to the corresponding tetra-amine or other selectively reduced products. nih.gov Biocatalysis can also be applied to the modification of the amino groups, for example, through enzymatic polymerization or grafting processes. nih.govmdpi.com

The use of alternative and sustainable solvents, such as ionic liquids , is another key area of green chemistry. tcichemicals.comauctoresonline.org Ionic liquids are non-volatile, thermally stable, and can be designed to have specific solvating properties, potentially enhancing reaction rates and selectivity in the synthesis and transformation of this compound. organic-chemistry.orgnih.govnih.gov Their use could also simplify product isolation and catalyst recycling. nih.gov Catalyst-free synthesis in sustainable solvents like water or ethanol (B145695) also represents a green approach for creating related heterocyclic structures. rsc.orgbohrium.com

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The complexity of polysubstituted aromatics like this compound makes the prediction of their reactivity and the design of synthetic routes a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address these complexities. nih.gov

Future research will likely see the application of ML algorithms to predict the outcomes of reactions involving this compound. By training models on large datasets of related reactions, it may become possible to accurately predict product distributions and yields under various conditions. pharmaceutical-technology.comarxiv.orgfriedler.net This predictive capability would significantly accelerate the discovery of new transformations and optimize existing ones.

Design of Next-Generation Functional Materials with Tailored Performance

The unique arrangement of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. The amino groups can serve as polymerization sites, while the nitro group can be used to tune the electronic properties of the resulting materials.

Future research in this area will focus on the design and synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials derived from this compound. For example, the triamine functionality could be used to create highly cross-linked polymers with enhanced thermal stability and mechanical strength. The incorporation of the nitro group could lead to materials with interesting optical or electronic properties, potentially for applications in sensors or nonlinear optics.

The rational design of these materials can be significantly enhanced by computational modeling and machine learning. These tools can be used to predict the properties of hypothetical materials before they are synthesized, allowing for the in-silico screening of large numbers of potential structures to identify candidates with desired performance characteristics.

Advanced Mechanistic Elucidation via Operando Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. For a molecule as complex as this compound, elucidating the intricate details of its reactions is a significant challenge.

Operando spectroscopy , which involves the characterization of a catalytic reaction as it is happening, will be a key tool in this endeavor. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide real-time information about the structure of the catalyst and the intermediates formed during a reaction. This information is invaluable for understanding the catalytic cycle and identifying the rate-determining steps.

Complementing these experimental techniques, computational modeling will play a vital role in unraveling reaction mechanisms at the molecular level. mdpi.com Density functional theory (DFT) calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers. researchgate.netmdpi.comacs.org This can provide detailed insights into the factors that control selectivity and reactivity. For instance, computational studies can help to understand the preferential reduction of one nitro group over another or the regioselectivity of cross-coupling reactions at the different amino positions.

Investigations into the Fundamental Reactivity of Related Polysubstituted Benzenetriamines

The study of this compound will also benefit from a broader investigation into the fundamental reactivity of related polysubstituted benzenetriamines. The interplay of multiple electron-donating and electron-withdrawing groups on an aromatic ring can lead to complex and sometimes counterintuitive reactivity patterns. libretexts.orglibretexts.org

Future research should systematically explore the effects of the number, position, and nature of substituents on the electronic structure and reactivity of benzenetriamine derivatives. mdpi.comresearchgate.net This could involve a combination of experimental studies, such as kinetic measurements and product analysis, and theoretical calculations. Understanding how substituents influence properties like pKa, redox potential, and susceptibility to electrophilic or nucleophilic attack will provide a predictive framework for the reactivity of this class of compounds. nih.govnih.govmdpi.com

A comparative study of the reactivity of different benzenetriamine isomers, both with and without nitro substitution, would provide valuable insights into the steric and electronic effects that govern their chemical behavior. This fundamental knowledge will be essential for the rational design of new synthetic methodologies and functional materials based on these versatile building blocks.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 5-nitro-1,2,3-triazine, and how is its purity validated?

- Methodology : The synthesis involves regioselective cyclization under controlled conditions, followed by purification via chromatography (silica gel, aprotic solvents). Characterization employs NMR and mass spectrometry to confirm structure and purity. Stability is maintained by storage at for long-term use .

- Key Data : The compound remains stable for months at without decomposition, enabling reproducible experimental results .

Q. Which spectroscopic techniques are critical for characterizing 5-nitro-1,2,3-triazine and its derivatives?

- Methodology : NMR in CDCN is essential for real-time monitoring of cycloaddition reactions (e.g., with amidines), providing kinetic data (e.g., >95% conversion in <60 s at 23°C). IR and XPS further validate coordination complexes in catalytic applications .

- Contradiction Note : Protic solvents (e.g., water, alcohols) interfere with cycloadditions, necessitating strict use of aprotic solvents like acetonitrile .

Advanced Research Questions

Q. How do electronic and steric factors influence the regioselectivity of cycloadditions with 5-nitro-1,2,3-triazine?

- Methodology : Reactivity screening with diverse dienophiles (amidines, enamines, ynamines) reveals that electron-rich dienophiles favor cycloaddition at the C4/N1 positions. For enamines, elevated temperatures (e.g., 60–80°C) are required to drive pyrrolidine/morpholine elimination post-cycloaddition .

- Data Analysis : Amidines exhibit rapid reaction rates (>95% in <60 s), while enamines require extended reaction times (hours) despite similar electronic profiles, suggesting steric hindrance impacts kinetics .

Q. What strategies mitigate contradictions in reaction yields across dienophile classes?

- Methodology : For ketene acetals and ynamines, yields correlate with dienophile concentration (1–5 mM range). Hydrogen-bond catalysis is ineffective due to side reactions with protic additives. Instead, solvent-free conditions or Lewis acid catalysts (e.g., ZnCl) may improve efficiency .

- Case Study : Enamine cycloadditions yield 50–70% pyridine derivatives, whereas amidine reactions achieve >95% yields under identical conditions. Adjusting stoichiometry (2:1 dienophile:triazine) optimizes enamine outcomes .

Q. How does 5-nitro-1,2,3-triazine compare to tetrazines in bioorthogonal ligation applications?

- Methodology : Kinetic studies using NMR show that amidine cycloadditions with 5-nitro-1,2,3-triazine rival tetrazines in speed (), but tetrazines offer broader biocompatibility. Theoretical modeling (DFT) can predict transition states to refine triazine reactivity .

- Limitation : Triazine’s nitro group may limit in vivo stability compared to tetrazines, requiring protective functionalization for biological use .

Data Contradiction and Resolution

Q. Why do some dienophiles require thermal activation despite the triazine’s inherent reactivity?

- Analysis : Enamines and enol ethers necessitate heat (60–80°C) not for cycloaddition initiation but for subsequent elimination steps (e.g., morpholine release). Contrastingly, amidines undergo spontaneous cycloaddition at 23°C due to lower activation energy .

- Resolution : Stepwise monitoring via TLC or in-situ NMR distinguishes cycloadduct formation from elimination, enabling independent optimization of each step .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products